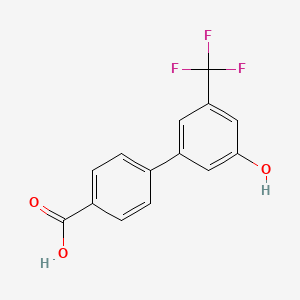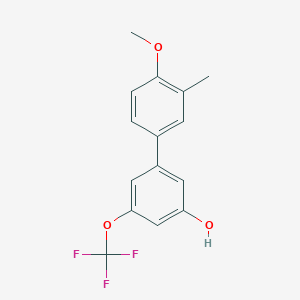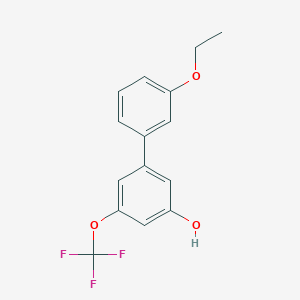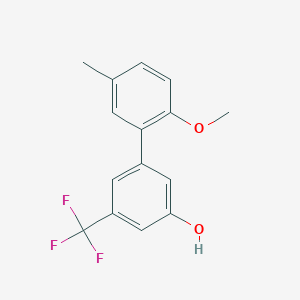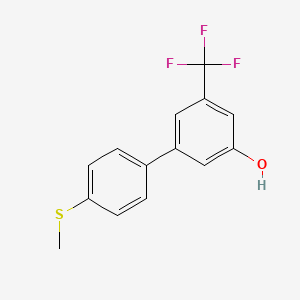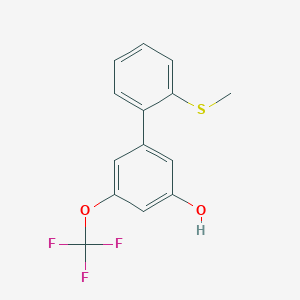
5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% (5-MTFMP) is an organic compound that is used in a wide variety of scientific research applications. It is a colorless solid with a molecular weight of 230.3 g/mol and a melting point of 121-123 °C. 5-MTFMP is an important reagent in the synthesis of various compounds, including drugs and other biologically active compounds. It is also used in the synthesis of various polymers and other materials. In addition, 5-MTFMP is an important starting material for the synthesis of various heterocyclic compounds.
Applications De Recherche Scientifique
5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% has a wide range of scientific research applications. It is used in the synthesis of various drugs and other biologically active compounds, such as antibiotics, antifungals, and antivirals. It is also used in the synthesis of various polymers and other materials, such as polyurethanes and polyamides. In addition, 5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% is an important starting material for the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and thiophenes.
Mécanisme D'action
The mechanism of action of 5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% is not well understood. However, it is believed that the compound acts as an electrophile in the reaction with the substrate, resulting in the formation of a new bond. The reaction is believed to involve the formation of a covalent bond between the two molecules. This covalent bond is then broken down by the action of an enzyme, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% are not well understood. However, it has been shown to have some effects on the metabolism of certain compounds, such as the breakdown of certain amino acids. In addition, it has been shown to have some effects on the activity of certain enzymes, such as the cytochrome P450 enzyme system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is its high purity, which allows for the synthesis of compounds with high accuracy and precision. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments. For example, the compound is sensitive to light and air, and its reaction with other compounds can lead to the formation of unwanted byproducts.
Orientations Futures
There are a number of potential future directions for research involving 5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95%. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various drugs and other biologically active compounds. In addition, further research into its use in the synthesis of various polymers and other materials could lead to new and improved materials. Finally, further research into its potential applications in the synthesis of various heterocyclic compounds could lead to the development of new and improved drugs and other compounds.
Méthodes De Synthèse
5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol, 95% is synthesized by the reaction of 2-methylthiophenol and trifluoromethoxyphenol in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and is typically carried out at a temperature of 80-100 °C. After the reaction is complete, the product is isolated by conventional methods such as filtration, distillation, and crystallization. The purity of the product can be determined by using various analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
Propriétés
IUPAC Name |
3-(2-methylsulfanylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2S/c1-20-13-5-3-2-4-12(13)9-6-10(18)8-11(7-9)19-14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTSIXRUEKRZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261903-40-5 |
Source


|
| Record name | [1,1′-Biphenyl]-3-ol, 2′-(methylthio)-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261903-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




